Pyrrolo[1,2-a]pyrazine-8-carbaldehyde
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Overview
Description
Pyrrolo[1,2-a]pyrazine-8-carbaldehyde is a nitrogen-containing heterocyclic compound that features a fused pyrrole and pyrazine ring system. This compound is part of the broader class of pyrrolopyrazine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolo[1,2-a]pyrazine-8-carbaldehyde typically involves the cyclization of 2-formylpyrrole-based enaminones. One common method includes the reaction of alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates, 2-(2-formyl-1H-pyrrol-1-yl)acetonitrile, and 2-(2-formyl-1H-pyrrol-1-yl)acetophenones with dimethylformamide dimethyl acetal (DMFDMA) in the presence of ammonium acetate . This method is straightforward and efficient, providing good yields of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentrations to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: Pyrrolo[1,2-a]pyrazine-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) is often used for the reduction of the aldehyde group to an alcohol.
Major Products: The major products formed from these reactions include oxidized derivatives (e.g., carboxylic acids), reduced derivatives (e.g., alcohols), and various substituted pyrrolo[1,2-a]pyrazine derivatives .
Scientific Research Applications
Pyrrolo[1,2-a]pyrazine-8-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of biological pathways and mechanisms due to its bioactive properties.
Industry: It is used in the development of pharmaceuticals and organic materials.
Mechanism of Action
The exact mechanism of action of pyrrolo[1,2-a]pyrazine-8-carbaldehyde is not fully understood. it is believed to exert its effects through interactions with various molecular targets and pathways. For instance, its antimicrobial activity may involve the inhibition of key enzymes or disruption of microbial cell membranes . The compound’s antitumor activity could be related to the inhibition of kinase enzymes involved in cell proliferation .
Comparison with Similar Compounds
Pyrrolo[2,3-b]pyrazine: This compound has a different ring fusion pattern and exhibits distinct biological activities, such as kinase inhibition.
Indolizines: These compounds share a similar fused ring system but differ in their nitrogen atom placement and biological activities.
Uniqueness: Pyrrolo[1,2-a]pyrazine-8-carbaldehyde is unique due to its specific ring fusion and the presence of an aldehyde functional group, which allows for diverse chemical modifications and biological activities. Its ability to undergo various chemical reactions and its broad range of biological activities make it a valuable compound in medicinal chemistry and drug discovery .
Properties
IUPAC Name |
pyrrolo[1,2-a]pyrazine-8-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-6-7-1-3-10-4-2-9-5-8(7)10/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBCQYNKLPPLJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=CN=CC2=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80442646 |
Source
|
Record name | Pyrrolo[1,2-a]pyrazine-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179381-15-8 |
Source
|
Record name | Pyrrolo[1,2-a]pyrazine-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80442646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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